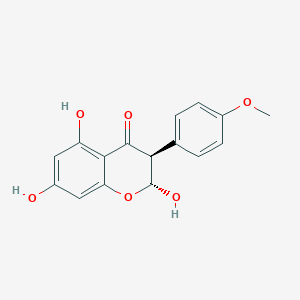

2,5,7-Trihydroxy-4'-methoxyisoflavanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5,7-Trihydroxy-4'-methoxyisoflavanone is a flavonoid compound known for its potential biological activities. Flavonoids are a class of polyphenolic compounds found in various plants and are known for their antioxidant, anti-inflammatory, and anticancer properties. This specific compound is of interest due to its unique structural features and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7-Trihydroxy-4'-methoxyisoflavanone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenyl derivatives and suitable flavonoid precursors.

Condensation Reaction: The key step involves a condensation reaction between the 4-methoxyphenyl derivative and the flavonoid precursor under acidic or basic conditions.

Cyclization: The intermediate product undergoes cyclization to form the benzopyran ring structure.

Industrial Production Methods

Industrial production of this compound may involve the use of bioreactors and enzymatic processes to achieve high yields and purity. For example, an emulsion bioreactor containing lipase from Serratia marcescens has been proposed for the production of similar compounds .

Analyse Chemischer Reaktionen

Enzymatic Dehydration to Isoflavones

This compound undergoes acid-catalyzed or enzymatic dehydration to form 5,7-dihydroxy-4'-methoxyisoflavone (formononetin) via the elimination of a water molecule. The reaction is catalyzed by hydroxyisoflavanone dehydratase (HID) , a carboxylesterase-family enzyme:

| Substrate | Product | Enzyme | Conditions | Reference |

|---|---|---|---|---|

| 2,5,7-Trihydroxy-4'-methoxyisoflavanone | 5,7-Dihydroxy-4'-methoxyisoflavone | HID (Glycyrrhiza echinata) | pH 7–8, 30°C, aqueous buffer |

-

Mechanism : The reaction proceeds through protonation of the hydroxyl group at C-2, followed by elimination of water to form a double bond between C-2 and C-3.

-

Specificity : HID in G. echinata shows strict substrate specificity for 4'-methoxylated isoflavanones, while soybean HID exhibits broader activity .

Methylation in Biosynthetic Pathways

The 4'-methoxy group in this compound is introduced via O-methylation during biosynthesis. While the exact enzyme remains uncharacterized, studies propose a 2-hydroxyisoflavanone 4'-O-methyltransferase (HI4′OMT) activity:

| Substrate | Product | Enzyme (Hypothetical) | Cofactor | Reference |

|---|---|---|---|---|

| 2,5,7-Trihydroxyisoflavanone | This compound | HI4′OMT | S-Adenosyl methionine (SAM) |

-

Evidence : Feeding studies in G. echinata suggest SAM-dependent methylation at the 4'-position, though enzymatic validation is pending .

Glycosylation Reactions

The hydroxyl groups at positions 2, 5, and 7 serve as sites for glycosylation , enhancing solubility and bioactivity. Actinomycetes and fungi mediate these transformations:

| Substrate | Product | Enzyme | Sugar Donor | Reference |

|---|---|---|---|---|

| This compound | 7-O-α-L-Rhamnoside derivative | Glycosyltransferase | UDP-Rhamnose |

-

Biological Role : Glycosylation reduces cytotoxicity and improves stability for storage in vacuoles .

Oxidation and Reduction Pathways

Though less characterized, oxidation/reduction reactions are plausible:

-

Oxidation : The ketone at C-4 may undergo further oxidation, though no direct evidence exists.

-

Reduction : The C-4 carbonyl could be reduced to a secondary alcohol, forming a flavanol derivative (e.g., 2,3-dihydroxyflavanol) .

Synthetic and Biocatalytic Modifications

In vitro studies highlight additional reactivity:

-

Esterification : Hydroxyl groups participate in ester formation with acyl donors.

-

Demethylation : Acidic conditions may cleave the 4'-methoxy group, reverting to a hydroxyl.

Key Structural Influences on Reactivity

| Functional Group | Position | Reactivity Profile |

|---|---|---|

| Hydroxyl | 2,5,7 | Nucleophilic sites for glycosylation, methylation |

| Methoxy | 4' | Electron-donating group stabilizes aromatic ring |

| Ketone | C-4 | Susceptible to reduction or nucleophilic attack |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2,5,7-Trihydroxy-4'-methoxyisoflavanone is characterized by three hydroxyl groups at positions 2, 5, and 7, along with a methoxy group at position 4' on the isoflavone backbone. Its molecular formula is C16H15O6, and it exhibits significant antioxidant properties due to its phenolic structure.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. A study reported its antiproliferative effects on melanoma cells (B16) with an IC50 value of 68.8 μM, indicating its potential as a therapeutic agent against skin cancers . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Anti-inflammatory Properties

Flavonoids, including this compound, have been shown to modulate inflammatory responses. In vitro studies indicated that this compound can inhibit pro-inflammatory cytokine secretion and exhibit anti-inflammatory effects by targeting cyclooxygenase enzymes (COX-2) and lipoxygenases (LOX) . This suggests potential applications in treating chronic inflammatory diseases.

Antioxidant Effects

The antioxidant capacity of this compound has been evaluated through various assays. Its ability to scavenge free radicals contributes to cellular protection against oxidative stress-related damage . This property is crucial for developing nutraceuticals aimed at preventing oxidative stress-related diseases.

Phytoalexin Production

In plants, isoflavones serve as phytoalexins—compounds that provide defense against pathogens. This compound has been implicated in the biosynthesis pathways of phytoalexins in legumes like chickpeas and soybeans . The enzyme activity associated with its production can be harnessed to enhance plant resistance to diseases.

Enhancing Crop Yield

Studies suggest that the application of flavonoids can improve plant growth and yield by modulating plant hormone levels and enhancing nutrient uptake . This could lead to agricultural practices that utilize this compound as a natural growth promoter.

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Study on Anticancer Activity | Demonstrated IC50 value of 68.8 μM against B16 melanoma cells | Potential use in cancer therapeutics |

| Anti-inflammatory Research | Inhibition of COX-2 and LOX enzymes | Development of anti-inflammatory nutraceuticals |

| Phytoalexin Biosynthesis | Involvement in the production of phytoalexins in legumes | Enhancing disease resistance in crops |

Wirkmechanismus

The mechanism of action of 2,5,7-Trihydroxy-4'-methoxyisoflavanone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: The compound induces apoptosis in cancer cells and inhibits tumor growth through various signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

Kaempferol: A flavonoid known for its anticancer and cardioprotective effects.

Myricetin: A flavonoid with strong antioxidant activity and potential therapeutic applications.

Uniqueness

2,5,7-Trihydroxy-4'-methoxyisoflavanone is unique due to its specific hydroxylation pattern and methoxy group, which contribute to its distinct biological activities and potential therapeutic benefits.

Eigenschaften

Molekularformel |

C16H14O6 |

|---|---|

Molekulargewicht |

302.28 g/mol |

IUPAC-Name |

(2R,3S)-2,5,7-trihydroxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O6/c1-21-10-4-2-8(3-5-10)13-15(19)14-11(18)6-9(17)7-12(14)22-16(13)20/h2-7,13,16-18,20H,1H3/t13-,16-/m1/s1 |

InChI-Schlüssel |

IIQJLBKXWGKSKE-CZUORRHYSA-N |

Isomerische SMILES |

COC1=CC=C(C=C1)[C@H]2[C@@H](OC3=CC(=CC(=C3C2=O)O)O)O |

Kanonische SMILES |

COC1=CC=C(C=C1)C2C(OC3=CC(=CC(=C3C2=O)O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.